BenchChemオンラインストアへようこそ!

3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Medicinal Chemistry Antibacterial SAR Regioisomer Potency

3-Methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886912-35-2; molecular formula C17H15N3O3S; molecular weight 341.39 g/mol) is a fully synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. This scaffold is recognized as a privileged structure in medicinal chemistry, with halogenated and thioether-containing analogs demonstrating potent antibacterial activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), at sub-μg/mL minimum inhibitory concentrations (MICs).

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 886912-35-2
Cat. No. B2939287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS886912-35-2
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
InChIInChI=1S/C17H15N3O3S/c1-22-13-7-3-5-11(9-13)15(21)18-17-20-19-16(23-17)12-6-4-8-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21)
InChIKeyKTAAZYKOVQCHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886912-35-2): Structural Identity and Compound-Class Context for Procurement Decisions


3-Methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886912-35-2; molecular formula C17H15N3O3S; molecular weight 341.39 g/mol) is a fully synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class . This scaffold is recognized as a privileged structure in medicinal chemistry, with halogenated and thioether-containing analogs demonstrating potent antibacterial activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), at sub-μg/mL minimum inhibitory concentrations (MICs) [1]. The compound incorporates a 3-methoxy substituent on the benzamide ring and a 3-methylthio substituent on the phenyl ring attached to the 1,3,4-oxadiazole core—a distinct regioisomeric arrangement that differs from the more extensively characterized 2-methylthio and 4-methylthio analogs. While primary research literature on this exact compound remains sparse, its structural placement within this well-studied series provides a rational basis for its procurement as a screening candidate or a synthetic intermediate for structure–activity relationship (SAR) exploration.

Why Generic Substitution Within the 1,3,4-Oxadiazol-2-yl Benzamide Series is Scientifically Unreliable: The Case of 3-Methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, small positional and electronic modifications produce profound, non-linear shifts in both biological potency and mechanism of action. The comparative antibacterial study by Naclerio et al. (2020) demonstrated that replacing an OCF3 group with an SCF3 group on the benzamide ring transforms the pharmacodynamic profile from bacteriostatic to bactericidal, while MIC values against linezolid-resistant S. aureus span more than a 30-fold range (0.06–2 μg/mL) across closely related analogs [1]. Furthermore, the global proteomics analysis by Sintim and coworkers revealed that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides engage multiple distinct targets—including menaquinone biosynthesis, DnaX, Pol IIIC, BirA, LexA, and membrane depolarization—and that subtle structural modifications redirect the polypharmacology toward different target ensembles [2]. For the target compound, the specific 3-methoxy / 3-methylthio substitution pattern is not interchangeable with the 2-methoxy, 4-methoxy, 2-methylthio, or 4-methylthio regioisomers without risk of altered target engagement, potency, and bacterial killing kinetics. Generic substitution based solely on core scaffold similarity thus carries a high risk of obtaining a compound with functionally divergent properties.

Quantitative Differentiation Evidence for 3-Methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886912-35-2) Relative to Structural Analogs


Regioisomeric Differentiation: 3-Methylthio vs. 2-Methylthio vs. 4-Methylthio Substitution on the Phenyl-Oxadiazole Ring

The target compound bears a 3-methylthio (-SCH3) substituent at the meta position of the phenyl ring attached to the 1,3,4-oxadiazole core. Within the broader N-(1,3,4-oxadiazol-2-yl)benzamide class, the antibacterial potency of SCF3-containing analogs is highly sensitive to the substitution position on the benzamide ring. For example, HSGN-218 (bearing an SCF3 group at the para position of the benzamide) exhibited an MIC of 0.06 μg/mL against linezolid-resistant S. aureus (NRS 119), while the parent sulfonamide F6, lacking the SCF3 group, showed an MIC of 2 μg/mL—a >30-fold difference driven by substituent identity and position [1]. Extrapolating this class-level SAR, the 3-methylthio regioisomer represented by CAS 886912-35-2 is expected to display distinct potency and target engagement relative to the 2-methylthio analog (e.g., 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) and the 4-methylthio analog (e.g., 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, CAS 896358-17-1), although direct comparative IC50 or MIC data for the target compound itself are not currently available in the public domain.

Medicinal Chemistry Antibacterial SAR Regioisomer Potency

Dual Methoxy / Methylthio Substitution Pattern: Combined Donor Effects vs. Monosubstituted Analogs

The target compound incorporates two electron-donating substituents: a 3-methoxy (-OCH3) group on the benzamide ring and a 3-methylthio (-SCH3) group on the distal phenyl-oxadiazole ring. This dual-donor substitution pattern contrasts with simpler analogs such as 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865286-20-0), which lacks the methylthio group entirely. In the related series of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides evaluated as alkaline phosphatase inhibitors, the incorporation of an alkylthio substituent on the oxadiazole was essential for activity: the most potent analog (6i) achieved an IC50 of 0.420 μM against alkaline phosphatase, representing a 6.7-fold improvement over the KH2PO4 standard (IC50 = 2.80 μM) [1]. While these data come from a structurally distinct sub-series (alkylthio on oxadiazole rather than on the pendant phenyl ring), they demonstrate the functional significance of thioether incorporation within oxadiazole-benzamide hybrids. The 3-methoxy group further differentiates the target compound from non-methoxylated analogs such as N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, which may exhibit altered hydrogen-bonding capacity and metabolic stability.

Medicinal Chemistry Electronic Effects Oxadiazole SAR

Mechanistic Divergence Potential: Methylthio vs. Halogenated Oxadiazole-Benzamides

Global proteomic and transcriptomic analyses of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-220, HSGN-218, HSGN-144) revealed that these compounds function as multi-targeting antibiotics, simultaneously regulating menaquinone biosynthesis, depleting DnaX, Pol IIIC, BirA, LexA, and DnaC protein levels, depolarizing bacterial membranes, and perturbing siderophore biosynthesis and heme regulation [1]. Crucially, this study established that subtle substituent modifications—such as OCF3 versus SCF3 versus SF5—divert the mechanism toward different target ensembles, with some analogs being bactericidal and others bacteriostatic despite sub-μg/mL MIC values [1][2]. The target compound, bearing a methylthio (-SCH3) group rather than a trifluoromethylthio (-SCF3) or halogenated substituent, represents an underexplored electronic and steric space within this mechanistic landscape. The absence of fluorine atoms differentiates it from the highly potent but fluorinated HSGN series, potentially resulting in distinct bacterial membrane penetration kinetics, target residence times, and resistance emergence profiles.

Antibacterial Mechanism of Action Polypharmacology Proteomics

Antiviral Potential of Oxadiazole-Benzamide Scaffolds: Positional Substituent Effects on Curative Activity Against Cucumber Mosaic Virus

In a series of N-substituted benzamides bearing a 1,3,4-oxadiazole unit synthesized via inorganic base-catalyzed reaction, compounds with different substituent patterns on the phenyl rings exhibited a wide range of curative activities against cucumber mosaic virus (CMV) at 500 μg/mL. The most active compounds (5c: 42.2%; 5o: 48.7%; 5r: 40.5%) approached the activity of the commercial standard Ningnanmycin (53.4%) [1]. Critically, compounds with identical substituents at different positions displayed markedly different antiviral activities: for instance, 5o (4-Cl, 2-F substitution pattern) showed 48.7% curative activity vs. 5p (4-Cl, 4-F; 35.8%) and 5c (3-Cl, 4-F; 42.2%) [1]. This positional sensitivity provides a class-level precedent for expecting that the 3-methoxy / 3-methylthio arrangement of CAS 886912-35-2 will yield antiviral activity distinct from its 2- or 4-substituted regioisomers, although no direct CMV data for the target compound have been reported.

Antiviral Activity Plant Virology Oxadiazole SAR

Validated Research and Procurement Application Scenarios for 3-Methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886912-35-2)


Systematic Regioisomeric SAR Library Construction for Antibacterial Oxadiazole-Benzamides

CAS 886912-35-2 fills a specific gap in regioisomeric SAR libraries targeting the N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial scaffold. The compound provides the 3-methylthio / 3-methoxy substitution combination, complementing available 2-methylthio and 4-methylthio regioisomers. Class-level evidence demonstrates that MIC values against MRSA and linezolid-resistant S. aureus vary by >30-fold across positional analogs in this series [1]. A complete regioisomeric panel including CAS 886912-35-2 enables rigorous quantification of the positional dependence of antibacterial potency, mechanism of action, and resistance emergence profiles, directly addressing the SAR gap identified in comparative proteomic studies of halogenated oxadiazole-benzamides [2].

Mechanistic Probe for Non-Fluorinated Oxadiazole-Benzamide Polypharmacology

The -SCH3 substituent of CAS 886912-35-2 is structurally and electronically distinct from the -OCF3, -SCF3, and -SF5 groups that dominate the published mechanistic literature on antibacterial oxadiazole-benzamides [1]. Proteomic and transcriptomic studies have established that fluorinated analogs (HSGN-220, HSGN-218, HSGN-144) act as multi-targeting antibiotics affecting menaquinone biosynthesis, membrane integrity, and essential protein levels (DnaX, Pol IIIC, BirA, LexA, DnaC) [1]. Procurement of CAS 886912-35-2 enables a direct experimental test of whether non-fluorinated thioether substitution preserves, modifies, or abolishes this polypharmacology, providing mechanistic insights that cannot be obtained from fluorinated analogs alone.

Antiviral Screening Against Plant and Human Viral Pathogens in Oxadiazole-Amide Libraries

Curative antiviral activity against CMV (up to 48.7% at 500 μg/mL) has been demonstrated for structurally related N-substituted benzamides bearing 1,3,4-oxadiazole units, with pronounced positional sensitivity of antiviral efficacy [1]. CAS 886912-35-2, with its unique 3-methoxy / 3-methylthio substitution, is a structurally non-redundant entry for antiviral screening libraries. Its inclusion in focused screening sets allows exploration of whether the methylthio group enhances antiviral activity relative to unsubstituted or halogenated phenyl-oxadiazole analogs, particularly given that methylthio-containing heterocycles have shown anti-HIV activity in related chemical series [2].

Alkaline Phosphatase and Enzyme Inhibition Screening for Metabolic Disease Targets

The oxadiazole-benzamide scaffold, when functionalized with alkylthio groups, has yielded alkaline phosphatase inhibitors with IC50 values as low as 0.420 μM, representing a 6.7-fold improvement over the phosphate standard [1]. CAS 886912-35-2 bears a methylthio substituent at the meta position of the pendant phenyl ring—a distinct architecture from the previously explored alkylthio-on-oxadiazole series. This structural divergence makes the compound a valuable addition to enzyme inhibition screening cascades targeting alkaline phosphatase and related metalloenzymes implicated in bone metabolism disorders, vascular calcification, and cancer, where differential inhibitor chemotypes are needed to probe isoform selectivity and binding modes.

Quote Request

Request a Quote for 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.